molecular formula C8H7ClF3N B13120403 2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine

2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B13120403
M. Wt: 209.59 g/mol
InChI Key: RJKSAMDMFVLOEQ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloroethyl group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloroethylamine with 6-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form vinyl derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Elimination Reactions: Bases such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Elimination Reactions: Products include vinylpyridines.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    6-(Trifluoromethyl)pyridine:

    2-(2-Chloroethyl)-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine is unique due to the combination of the chloroethyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(2-chloroethyl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c9-5-4-6-2-1-3-7(13-6)8(10,11)12/h1-3H,4-5H2

InChI Key

RJKSAMDMFVLOEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CCCl

Origin of Product

United States

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